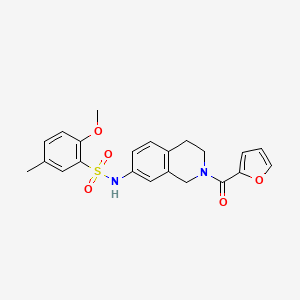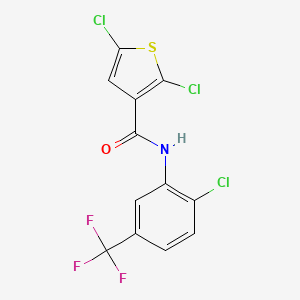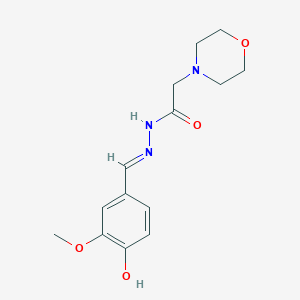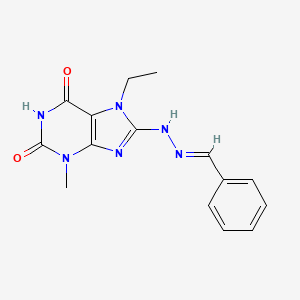
(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BPIP, is a novel small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various diseases. BPIP has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Multitarget Drugs for Neurodegenerative Diseases
A study designed water-soluble tricyclic xanthine derivatives, including 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, to act as multitarget drugs for neurodegenerative diseases. These compounds were evaluated for their binding affinity at adenosine receptor subtypes and their ability to inhibit monoamine oxidases (MAO). This research identified potent dual-target-directed A1/A2A adenosine receptor antagonists, with several compounds exhibiting triple-target inhibition, making them promising candidates for treating neurodegenerative diseases by targeting multiple pathways relevant for symptomatic and disease-modifying treatments (Brunschweiger et al., 2014).
Chemical Structure and Geometry
Another study focused on the molecular geometry and structural analysis of benzylamino derivatives of purine-2,6-dione, highlighting the importance of the purine system's fused rings and the conformational characteristics of substituted groups. This detailed structural elucidation contributes to understanding the chemical behavior and potential reactivity of such compounds (Karczmarzyk et al., 1995).
Potential Psychotropic Activity
Further research introduced new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents, exploring their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). The study's objective was to design compounds with potential psychotropic activity, offering insights into the structural modifications that impact the interaction with serotonin receptors and the resulting pharmacological effects (Chłoń-Rzepa et al., 2013).
Synthetic Methodologies
The synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protection was discussed in a study aiming to overcome challenges in synthesizing purine derivatives with specific substitutions. This research provides valuable methodological insights for the synthesis of purine derivatives, which could be applied in the development of new compounds with therapeutic potential (Khaliullin & Shabalina, 2020).
Propiedades
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-3-21-11-12(20(2)15(23)18-13(11)22)17-14(21)19-16-9-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,17,19)(H,18,22,23)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCHTNKDENNBPW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2454561.png)
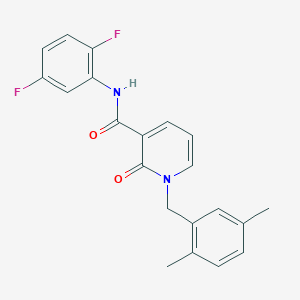
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2454564.png)
![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2454566.png)




![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2454576.png)
